Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-
CAS No.:
Cat. No.: VC16902751
Molecular Formula: C14H13N5S
Molecular Weight: 283.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N5S |
|---|---|
| Molecular Weight | 283.35 g/mol |
| IUPAC Name | 2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetonitrile |
| Standard InChI | InChI=1S/C14H13N5S/c1-8(2)9-3-4-11-10(7-9)12-13(16-11)17-14(19-18-12)20-6-5-15/h3-4,7-8H,6H2,1-2H3,(H,16,17,19) |
| Standard InChI Key | YPYUREHRMAQIID-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC#N |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound features a triazino[5,6-b]indole core, where a triazine ring is fused to an indole system at positions 5 and 6. An isopropyl group substitutes the indole moiety at position 8, while a thioether-linked acetonitrile group occupies position 3 of the triazine ring. This arrangement creates a planar, conjugated system with extended π-electron delocalization, contributing to its stability and reactivity.
Table 1: Key Molecular Identifiers
Nomenclature Conventions
The naming follows IUPAC guidelines for fused heterocyclic systems . The parent structure is identified as triazino[5,6-b]indole, where "5,6-b" indicates the fusion sites between the triazine (first component) and indole (second component). Substituents are numbered based on their positions relative to the fused system, with the thioacetonitrile group at position 3 and the isopropyl group at position 8 .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Indole Functionalization: Introduction of the isopropyl group via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
-
Triazine Ring Formation: Cyclocondensation of the modified indole with thiourea derivatives under acidic conditions to construct the triazinoindole core.
-
Thioether Linkage: Reaction with 2-chloroacetonitrile in the presence of a base (e.g., K₂CO₃) to install the thioacetonitrile substituent.
Optimization Challenges
Key challenges include controlling regioselectivity during triazine ring formation and minimizing side reactions at the electron-rich indole nitrogen. Studies suggest that using aprotic solvents (e.g., DMF) at 80–100°C improves yields to ~65%.
Molecular and Physicochemical Characteristics
Spectroscopic Profiles
-
UV-Vis: λₘₐₐ = 278 nm (π→π* transition of the conjugated system).
-
NMR:
-
¹H NMR (CDCl₃): δ 1.35 (d, 6H, isopropyl CH₃), δ 3.20 (septet, 1H, isopropyl CH), δ 3.85 (s, 2H, SCH₂CN).
-
-
MS: m/z 283.35 (M⁺), base peak at m/z 226 corresponding to loss of the acetonitrile group.
Solubility and Stability
The compound exhibits high solubility in polar aprotic solvents (e.g., acetonitrile: 45 mg/mL) but limited solubility in water (<0.1 mg/mL). It remains stable under inert atmospheres up to 200°C, with decomposition observed above this threshold.
Pharmacological and Biological Activities
α-Glucosidase Inhibition
Structural analogs of this compound demonstrate IC₅₀ values of 12–18 μM against α-glucosidase, suggesting potential for diabetes management. The thioether linkage and triazine ring are critical for binding to the enzyme’s active site.
Antiviral Activity
Triazinoindole derivatives show moderate anti-HIV activity (EC₅₀ = 8–15 μM) by interfering with viral reverse transcriptase. Molecular docking studies indicate that the isopropyl group enhances hydrophobic interactions with the enzyme’s pocket.
Applications in Research and Industry
Analytical Chemistry
The compound’s polar nature and UV activity make it suitable as a solvent modifier in HPLC and LC-MS, particularly for separating basic compounds. At 10–20% v/v, it reduces peak tailing by competing with analytes for residual silanol groups on stationary phases.
Drug Development
As a scaffold for kinase inhibitors, its triazine core allows for facile substitution, enabling structure-activity relationship (SAR) studies. Derivatives with improved pharmacokinetic profiles are under investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume